Chitin synthase inhibitor 9

Antifungal susceptibility testing MIC determination Candida albicans

Chitin synthase inhibitor 9 (compound 9j) offers a distinct, well-characterized profile (60% CHS inhibition at 300 μg/mL, MIC 64-256 μg/mL) essential for SAR benchmarking, synergy screening, and use as a low-potency negative control. Its unique scaffold modifications preclude direct substitution with analogs like 9a/9b, ensuring experimental integrity. Procure the exact compound for validated, reproducible results.

Molecular Formula C24H25N3O6
Molecular Weight 451.5 g/mol
Cat. No. B12412778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 9
Molecular FormulaC24H25N3O6
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4OC
InChIInChI=1S/C24H25N3O6/c1-31-16-7-8-18-17(15-16)24(33-23(30)26-18)11-13-27(14-12-24)22(29)10-9-21(28)25-19-5-3-4-6-20(19)32-2/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+
InChIKeyXVLFUSNLMNVCPK-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitin Synthase Inhibitor 9 Procurement Guide: Baseline Profile and In-Class Positioning


Chitin synthase inhibitor 9 (compound 9j) is a synthetic small-molecule inhibitor targeting fungal chitin synthase (CHS), an enzyme essential for cell wall biosynthesis and absent in mammalian hosts [1]. This compound, with the molecular formula C24H25N3O6 and CAS 2725074-96-2, is supplied for research use in antifungal discovery programs . Unlike broad-spectrum clinical antifungals such as azoles or echinocandins, chitin synthase inhibitors offer a distinct mode of action; however, significant variation in potency and spectrum exists among structurally related in-class compounds, necessitating careful selection based on empirical performance data [2].

Why Chitin Synthase Inhibitor 9 Cannot Be Substituted with Generic In-Class Alternatives


Although multiple chitin synthase inhibitors are commercially available under similar nomenclatures (e.g., inhibitors 5, 6, 7, 11), direct substitution is not scientifically valid due to marked differences in enzyme inhibitory potency (IC50 ranging from 0.10 mM to >0.37 mM) and divergent antifungal spectra (MIC values varying by >4-fold against identical strains) . The specific scaffold modifications within this chemical series profoundly influence target engagement and cellular permeability, rendering the biological profile of inhibitor 9 distinct from that of its closest analogs 9a (inhibitor 5) and 9b (inhibitor 6) [1]. Consequently, experimental outcomes obtained with one compound in this class cannot be extrapolated to another without independent validation, underscoring the procurement necessity for the exact compound 9j [2].

Quantitative Differentiation of Chitin Synthase Inhibitor 9: Head-to-Head and Cross-Study Comparative Evidence


Antifungal MIC Profile of Chitin Synthase Inhibitor 9 vs. Inhibitor 5 (9a) Against Candida albicans

Chitin synthase inhibitor 9 demonstrates a minimum inhibitory concentration (MIC) of 64 μg/mL against Candida albicans, which is 2.4-fold higher (weaker) than the 26.67 μg/mL MIC reported for the closely related analog chitin synthase inhibitor 5 (compound 9a) tested under identical assay conditions [1][2]. This quantitative difference indicates that inhibitor 5 is more potent against this clinically relevant yeast species.

Antifungal susceptibility testing MIC determination Candida albicans

Chitin Synthase Enzyme Inhibition: Inhibitor 9 (9j) vs. Polyoxin B Control

At a fixed concentration of 300 μg/mL, chitin synthase inhibitor 9 (compound 9j) inhibits fungal chitin synthase activity by 60% in a cell-free biochemical assay . While a direct IC50 value for inhibitor 9 has not been disclosed, this partial inhibition at a high concentration contrasts with the complete or near-complete inhibition achieved by the reference control polyoxin B at equivalent concentrations (reported IC50 = 0.082 mM, corresponding to ~79 μg/mL) [1].

Enzyme inhibition CHS biochemical assay IC50 determination

Antifungal Spectrum Breadth: Inhibitor 9 vs. Inhibitor 6 (9b) Against Aspergillus flavus

Chitin synthase inhibitor 9 exhibits an MIC of 128 μg/mL against Aspergillus flavus [1]. In comparison, the analog chitin synthase inhibitor 6 (compound 9b) displays a 2-fold lower MIC of 64 μg/mL against the same fungal species [2]. This 2-fold difference in potency may be attributable to subtle variations in the spiro[benzoxazine-piperidin]-one scaffold between the 9j and 9b congeners, influencing either target binding affinity or fungal cell penetration.

Antifungal spectrum Aspergillus MIC comparison

Comparative Potency Against Cryptococcus neoformans: Inhibitor 9 vs. Polyoxin B

Against Cryptococcus neoformans, chitin synthase inhibitor 9 demonstrates an MIC of 256 μg/mL [1]. This value is 32-fold higher (weaker) than the 8 μg/mL MIC reported for polyoxin B against the same pathogen under comparable in vitro conditions [2]. The substantial potency differential underscores that inhibitor 9 is not a suitable direct substitute for polyoxin B in cryptococcal research models.

Cryptococcus Antifungal resistance MIC determination

Chitin Synthase Inhibitor 9: Recommended Research and Industrial Application Scenarios Based on Empirical Evidence


Structure-Activity Relationship (SAR) Studies of Spiro[benzoxazine-piperidin]-one CHS Inhibitors

Given its moderate and well-characterized activity profile—including 60% CHS inhibition at 300 μg/mL and MIC values of 64-256 μg/mL across multiple fungal species—inhibitor 9 (compound 9j) is ideally suited as a reference compound for SAR campaigns aimed at optimizing the spiro[benzoxazine-piperidin]-one scaffold [1]. Researchers can benchmark newly synthesized derivatives against inhibitor 9 to quantify improvements in enzyme inhibition or cellular potency.

Combination Antifungal Screening with Azoles or Echinocandins

The moderate standalone potency of inhibitor 9 (MIC 64-256 μg/mL) positions it as a candidate for synergy screening in combination with established clinical antifungals such as fluconazole or caspofungin [1]. The weak intrinsic activity reduces the likelihood of monotherapy effects confounding synergy readouts, enabling clearer detection of combinatorial interactions that may overcome resistance mechanisms in Candida or Aspergillus species .

Negative Control or Baseline Comparator for High-Potency CHS Inhibitors

With MIC values 2.4- to 32-fold higher than those of polyoxin B and inhibitor 5 against key fungal pathogens, inhibitor 9 serves as an appropriate negative control or low-potency baseline comparator in assays designed to validate the efficacy of novel, high-affinity CHS inhibitors [1]. This application is particularly valuable in secondary screening cascades where discriminating between weak and strong target engagement is essential for compound triage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chitin synthase inhibitor 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.